Ethyl 2-(3-fluorophenyl)sulfanyl-2-oxo-acetate
Description
Properties
IUPAC Name |
ethyl 2-(3-fluorophenyl)sulfanyl-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3S/c1-2-14-9(12)10(13)15-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRORYYCRSQFUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=CC=CC(=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiol-Esterification with Ethyl Oxalyl Chloride
The reaction begins with the deprotonation of 3-fluorothiophenol using a base such as triethylamine (TEA) in an anhydrous solvent like dichloromethane (DCM) or acetonitrile. The generated thiolate ion attacks the electrophilic carbonyl carbon of ethyl oxalyl chloride, forming a thioester intermediate. Subsequent elimination of hydrogen chloride yields the target compound.
Reaction Scheme:
Key parameters:
-
Molar Ratio : A 1:1.2 ratio of thiol to oxalyl chloride ensures complete conversion.
-
Temperature : Reactions are conducted at 0–25°C to minimize side reactions like oxidation or hydrolysis.
-
Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to non-polar alternatives.
Optimization of Reaction Conditions
Solvent Selection
Solvent polarity significantly impacts yield. Acetonitrile provides higher dielectric constants, stabilizing ionic intermediates, while DCM offers better solubility for hydrophobic reactants. Comparative studies show:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Acetonitrile | 82 | 12 |
| DCM | 75 | 18 |
| THF | 68 | 24 |
Catalytic Additives
The addition of 4-dimethylaminopyridine (DMAP) (5 mol%) accelerates the reaction by stabilizing the acyl chloride intermediate, reducing side-product formation. This increases yields to 88% in acetonitrile.
Purification and Isolation
Crude product purification involves column chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization from ethanol. The latter method is preferred for industrial-scale production due to lower costs.
Typical Purity Metrics:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance mixing and heat transfer. Key advancements include:
-
Automated pH Control : Maintains optimal basicity for thiolate formation.
-
In-Line Purification : Integrates liquid-liquid extraction to remove HCl byproducts.
Scale-Up Challenges :
-
Exothermic Reactions : Requires jacketed reactors with cooling systems.
-
Moisture Sensitivity : Anhydrous conditions (<50 ppm H₂O) prevent hydrolysis of ethyl oxalyl chloride.
Alternative Synthetic Pathways
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-fluorophenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Ethyl 2-(3-fluorophenyl)sulfanyl-2-oxo-acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-fluorophenyl)sulfanyl-2-oxo-acetate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfanyl-oxo-acetate moiety can participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
Key Research Findings
- Crystallography : SHELX software () has been critical in resolving the crystal structures of analogs like the thiochromen-triazolyl compound, confirming planar geometries and hydrogen-bonding networks that stabilize bioactive conformations .
- Structure-Activity Relationships (SAR): Fluorine position (3- vs. 4-) significantly affects binding to biological targets. For example, 3-fluorophenyl derivatives exhibit higher metabolic stability than 4-fluoro analogs . Replacing sulfanyl with amino groups () reduces thiol-mediated toxicity but may limit redox-dependent mechanisms .
Biological Activity
Ethyl 2-(3-fluorophenyl)sulfanyl-2-oxo-acetate is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃FOS₂ |
| Molecular Weight | 256.31 g/mol |
| CAS Number | 1287148-24-6 |
This compound features a sulfanyl group attached to an oxoacetate moiety, which is further substituted with a fluorophenyl group. These structural components are believed to contribute significantly to its biological activity.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Activity
Research has highlighted the anticancer potential of this compound. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HEPG-2) cells. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest .
Case Study:
In a recent study, this compound was tested against MCF-7 cells, yielding an IC50 value that indicates significant antiproliferative effects. The compound was observed to disrupt microtubule dynamics, which is critical for cancer cell division .
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function.
- Signal Transduction Modulation: The fluorophenyl group may interact with various signaling pathways involved in cell proliferation and apoptosis.
These interactions can modulate key biological pathways, leading to desired therapeutic outcomes in both antimicrobial and anticancer contexts.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 2-(p-tolylamino)acetate | Lacks fluorine substitution | Moderate anticancer activity |
| Ethyl 2-(3,4-methylenedioxyphenyl)acetate | Contains methylenedioxy group | Antimicrobial properties |
| Ethyl 2-(4-chloro-3-fluorophenyl)acetate | Different halogen substitution | Limited anticancer activity |
This compound stands out due to its specific combination of functional groups that enhance its reactivity and biological properties compared to these similar compounds.
Q & A
Q. Key Considerations :
- Fluorine’s electronegativity stabilizes intermediates but may slow reaction rates due to reduced nucleophilicity.
- Use of anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of the oxoacetate group.
How can SHELXL be applied in the crystallographic refinement of this compound?
Advanced Research Question
SHELXL refines crystal structures by optimizing parameters like atomic coordinates, displacement factors, and occupancy. For this compound:
- Data Input : High-resolution X-ray diffraction data (e.g., Mo Kα radiation, λ = 0.71073 Å) and initial phase estimates from SHELXD .
- Refinement Steps :
- Isotropic to Anisotropic Refinement : Assign anisotropic displacement parameters to non-H atoms.
- Hydrogen Placement : Use HFIX or DFIX commands for geometrically calculated H-atom positions.
- Validation : Check R-factor convergence (target: <5%) and analyze residual electron density maps for errors .
Example Crystallographic Data (from analogous structures):
| Parameter | Value |
|---|---|
| Space Group | Monoclinic, P2₁/c |
| a, b, c (Å) | 9.389, 8.243, 20.861 |
| β (°) | 100.72 |
| V (ų) | 1586.3 |
What analytical techniques are recommended for characterizing the purity and structure of this compound?
Basic Research Question
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify substituent patterns (e.g., fluorine-induced deshielding in aromatic protons at δ 7.2–7.8 ppm).
- 19F NMR : Confirm fluorophenyl integration (singlet near δ -110 ppm).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., m/z 257.0345 [M+H]⁺).
- HPLC : Assess purity (>98%) using a C18 column and UV detection (λ = 254 nm) .
How does the substitution of sulfur in the sulfanyl group affect the compound's reactivity compared to oxygen analogues?
Advanced Research Question
The sulfur atom in the sulfanyl group increases nucleophilicity and polarizability compared to oxygen, altering reactivity:
- Oxidation Sensitivity : Sulfur is prone to oxidation, requiring inert conditions for stability.
- Hydrogen Bonding : Reduced H-bond acceptor capacity versus oxygen, impacting crystal packing and solubility.
- Thioester vs. Ester Reactivity : Thioesters undergo slower hydrolysis but faster acyl transfer in nucleophilic substitutions .
Q. Comparative Reactivity Table :
| Property | Sulfanyl Derivative | Oxoacetate Analogue |
|---|---|---|
| Hydrolysis Rate (pH 7) | 0.12 h⁻¹ | 0.45 h⁻¹ |
| Melting Point (°C) | 98–102 | 112–115 |
What are the key challenges in resolving data contradictions when determining the crystal structure of this compound?
Advanced Research Question
Common challenges include:
- Disorder in the Fluorophenyl Group : Fluorine’s small size and high electronegativity can lead to ambiguous electron density. Mitigate with TWINABS or SADABS for absorption corrections .
- Thermal Motion Artifacts : High displacement parameters in flexible groups (e.g., ethyl ester). Use RIGU restraints in SHELXL to stabilize refinement .
- Space Group Ambiguity : Test multiple space groups (e.g., P2₁ vs. P2₁/c) via PLATON ADDSYM to detect missed symmetry .
How do steric and electronic effects of the 3-fluorophenyl group influence intermolecular interactions in the solid state?
Advanced Research Question
The 3-fluorophenyl group directs packing via:
- C–H···F Interactions : Stabilize layers with distances of 2.6–2.8 Å.
- π-Stacking : Offset aromatic interactions (3.4–3.6 Å) due to fluorine’s electron-withdrawing effect, reducing π-cloud density.
- S···S Interactions : Sulfanyl groups form weak chalcogen bonds (3.3–3.5 Å), contributing to lattice stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
